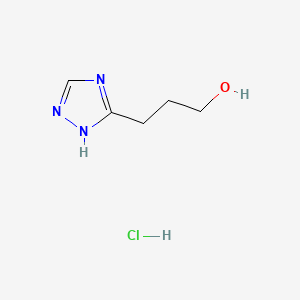
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C5H9N3O·HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of 3-chloropropanol as the alkylating agent. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of 3-(1H-1,2,4-triazol-5-yl)propanoic acid.
Reduction: Formation of 3-(1,2-dihydro-1H-1,2,4-triazol-5-yl)propan-1-ol.
Substitution: Formation of 3-(1H-1,2,4-triazol-5-yl)propyl chloride.
Scientific Research Applications
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can interact with metal ions or other cofactors, disrupting the enzyme’s activity. Additionally, the compound may interfere with cellular pathways by modulating the activity of key proteins or receptors .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Similar structure but without the hydrochloride salt.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Contains a pyrazole ring instead of a triazole ring.
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Contains an ethyl-substituted pyrazole ring.
Uniqueness
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Properties
Molecular Formula |
C5H10ClN3O |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c9-3-1-2-5-6-4-7-8-5;/h4,9H,1-3H2,(H,6,7,8);1H |
InChI Key |
ROKUCVJQPVFPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



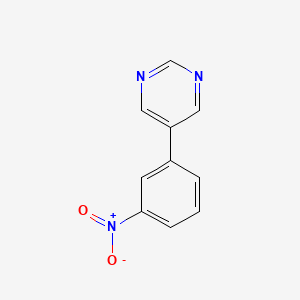

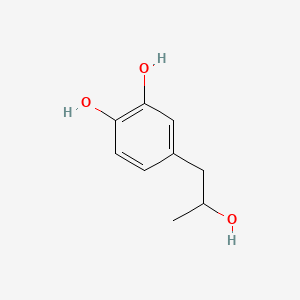
![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)
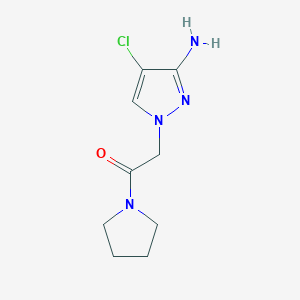

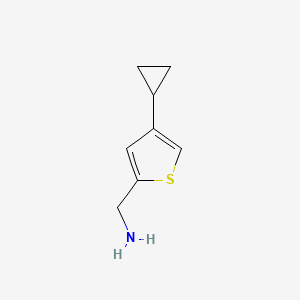

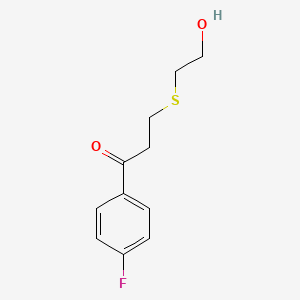
![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)



